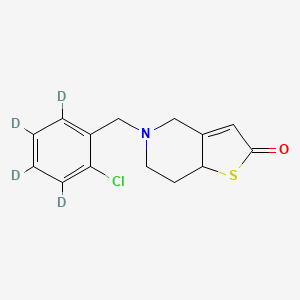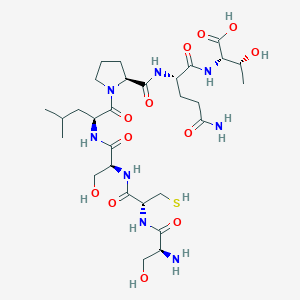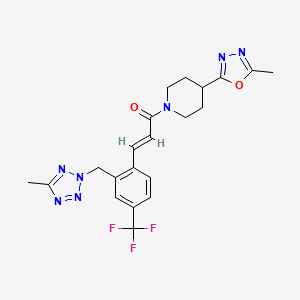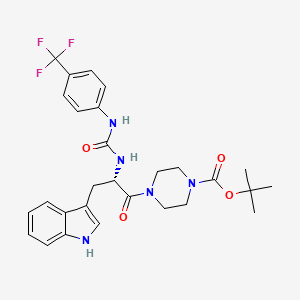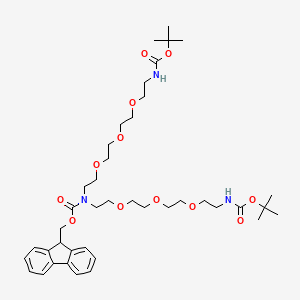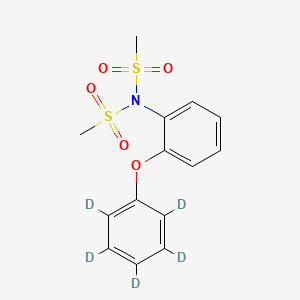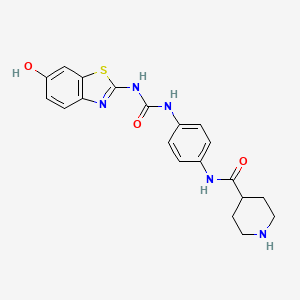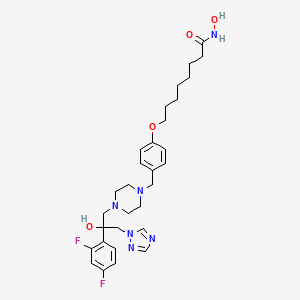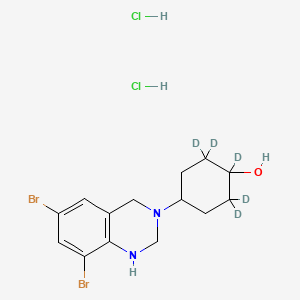
Ambroxol Cyclic Impurity-d5 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambroxol Cyclic Impurity-d5 (dihydrochloride) is a deuterated form of Ambroxol Cyclic Impurity, which is a metabolite and impurity of the bronchosecretolytic drug, Ambroxol. This compound is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling. The molecular formula of Ambroxol Cyclic Impurity-d5 (dihydrochloride) is C14H15D5Br2Cl2N2O, and it has a molecular weight of 468.07 .
Métodos De Preparación
The synthesis of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Ambroxol Cyclic Impurity. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Cyclization: Formation of the cyclic structure through intramolecular reactions.
Halogenation: Introduction of bromine atoms into the cyclic structure.
Hydrochloride Formation: Conversion of the compound into its dihydrochloride salt form.
The reaction conditions for each step may vary, but they generally involve the use of deuterated reagents, catalysts, and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Ambroxol Cyclic Impurity-d5 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ambroxol Cyclic Impurity-d5 (dihydrochloride) has several scientific research applications, including:
Proteomics: Used as a biochemical tool in proteomics research to study protein structures and functions.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to trace metabolic pathways and study reaction mechanisms.
Chemical Identification: Utilized as a chemical reference for qualitative and quantitative analysis in various research fields.
Environmental Studies: Applied in environmental research to study the behavior and fate of deuterated compounds in different environments.
Mecanismo De Acción
The mechanism of action of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves its interaction with molecular targets and pathways similar to those of Ambroxol. The compound may interact with specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific research context and experimental conditions .
Comparación Con Compuestos Similares
Ambroxol Cyclic Impurity-d5 (dihydrochloride) can be compared with other similar compounds, such as:
Ambroxol Cyclic Impurity: The non-deuterated form of the compound, which lacks the deuterium atoms.
Ambroxol: The parent compound, which is a bronchosecretolytic drug used to treat respiratory conditions.
Other Deuterated Compounds: Similar deuterated compounds used in stable isotope labeling and research applications.
The uniqueness of Ambroxol Cyclic Impurity-d5 (dihydrochloride) lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability .
Propiedades
Fórmula molecular |
C14H20Br2Cl2N2O |
|---|---|
Peso molecular |
468.1 g/mol |
Nombre IUPAC |
1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C14H18Br2N2O.2ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;;/h5-6,11-12,17,19H,1-4,7-8H2;2*1H/i3D2,4D2,12D;; |
Clave InChI |
CLCZRFDYWIGODR-HYKZTMDQSA-N |
SMILES isomérico |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H].Cl.Cl |
SMILES canónico |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



